SW43: A Technical Guide to its Sigma-2 Receptor Binding Affinity
SW43: A Technical Guide to its Sigma-2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the binding affinity of the novel ligand SW43 for the sigma-2 (σ2) receptor, recently identified as transmembrane protein 97 (TMEM97). This guide consolidates quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a vital resource for researchers in pharmacology and drug development.
Quantitative Binding Affinity of SW43
The binding affinity of SW43 for the sigma-2 receptor has been determined through competitive binding assays. The data, presented below, facilitates a comparative analysis with other known sigma-2 receptor ligands.
| Ligand | IC50 (nM) | Radioligand | Tissue Source | Reference |
| SW43 | 18 ± 2.1 | [¹²⁵I]-ISO-2 | Panc02 tumor membrane homogenates | [1] |
| Siramesine (SRM) | 1.9 ± 0.1 | [¹²⁵I]-ISO-2 | Panc02 tumor membrane homogenates | [1] |
| SV119 | 7.8 ± 1.7 | [¹²⁵I]-ISO-2 | Panc02 tumor membrane homogenates | [1] |
| (+)-Pentazocine | 1381 ± 33 | [¹²⁵I]-ISO-2 | Panc02 tumor membrane homogenates | [1] |
Table 1: Comparative Binding Affinities for the Sigma-2 Receptor. The IC50 values represent the concentration of the ligand required to inhibit 50% of the specific binding of the radioligand. A lower IC50 value indicates a higher binding affinity.
Experimental Protocols: Sigma-2 Receptor Competitive Binding Assay
The determination of the binding affinity of SW43 for the sigma-2 receptor is typically achieved through a competitive radioligand binding assay. The following is a detailed methodology based on established protocols.
Materials and Reagents
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Tissue Homogenate: Membrane preparations from cells or tissues expressing the sigma-2 receptor (e.g., Panc02 tumor cells, rat liver).
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Radioligand: A high-affinity sigma-2 receptor radioligand, such as [¹²⁵I]-ISO-2 or [³H]-DTG.
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Competing Ligands: SW43 and other compounds of interest.
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Masking Ligand (for non-selective radioligands): (+)-Pentazocine to saturate sigma-1 receptors when using a non-selective radioligand like [³H]-DTG.
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Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) or similar.
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Wash Buffer: Cold assay buffer.
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Scintillation Cocktail (for ³H) or Gamma Counter Tubes (for ¹²⁵I).
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Glass Fiber Filters.
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Filtration Apparatus.
Procedure
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Membrane Preparation:
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Homogenize the tissue or cells in ice-cold buffer.
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Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at a high speed to pellet the membranes.
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Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 100-300 µ g/assay tube.
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Competitive Binding Assay:
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To each assay tube, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the competing ligand (e.g., SW43).
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For total binding, add only the radioligand and buffer.
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For non-specific binding, add the radioligand and a high concentration of a non-labeled sigma-2 ligand (e.g., 10 µM haloperidol or siramesine).
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If using a non-selective radioligand like [³H]-DTG, include a masking concentration of (+)-pentazocine (e.g., 100-300 nM) in all tubes to block binding to sigma-1 receptors.
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Incubate the mixture at room temperature for a specified period (e.g., 90-120 minutes) to reach equilibrium.
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Filtration and Washing:
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Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters under vacuum.
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Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
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Quantification:
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Place the filters in scintillation vials with scintillation cocktail (for ³H) or in gamma counter tubes (for ¹²⁵I).
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Measure the radioactivity using a liquid scintillation counter or a gamma counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the competing ligand concentration.
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Determine the IC50 value, the concentration of the competing ligand that displaces 50% of the specific radioligand binding, using non-linear regression analysis.
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The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Figure 1. Workflow for a sigma-2 receptor competitive binding assay.
Sigma-2 Receptor Signaling Pathways
The sigma-2 receptor (TMEM97) is implicated in a variety of cellular processes. Its activation by ligands such as SW43 can modulate several downstream signaling pathways.
Cholesterol Homeostasis
A primary function of the sigma-2 receptor is the regulation of cholesterol homeostasis. It forms a complex with PGRMC1 (Progesterone Receptor Membrane Component 1) and the LDLR (Low-Density Lipoprotein Receptor) to facilitate the uptake of LDL.[2][3] It also interacts with NPC1 (Niemann-Pick C1) to regulate the transport of cholesterol out of lysosomes.[2][3]
Cell Proliferation and Apoptosis
The sigma-2 receptor is overexpressed in proliferating cancer cells and its ligands can induce apoptosis.[4][5][6] This is mediated through several pathways:
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EGFR/MAPK Pathway: The sigma-2 receptor can interact with the Epidermal Growth Factor Receptor (EGFR), influencing downstream signaling through the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.[7]
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NF-κB Pathway: SW43, when conjugated with a SMAC mimetic, has been shown to activate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of inflammation, immunity, and cell survival.
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Caspase Activation: Sigma-2 receptor ligands, including SW43, can induce apoptosis through both caspase-dependent and -independent mechanisms.[5]
Figure 2. Sigma-2 receptor signaling pathways modulated by SW43.
This technical guide provides a foundational understanding of the sigma-2 receptor binding characteristics of SW43 and its implications for cellular signaling. The provided data and protocols are intended to support further research and development of SW43 and other sigma-2 receptor ligands as potential therapeutic agents.
References
- 1. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. The novel sigma-2 receptor ligand SW43 stabilizes pancreas cancer progression in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel sigma-2 receptor ligand SW43 stabilizes pancreas cancer progression in combination with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
